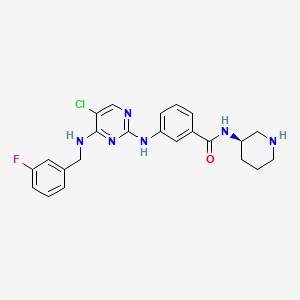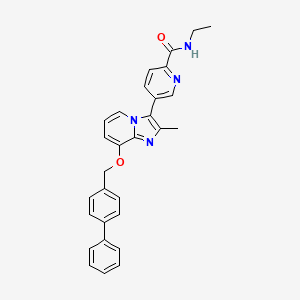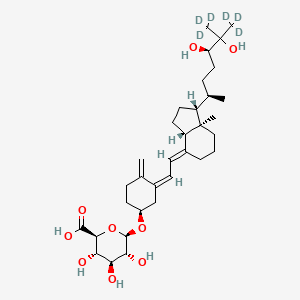
DL-4-Hydroxy-3-methoxymandelic-2-D1 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillylmandelic acid-d1 is a deuterated form of vanillylmandelic acid, which is a significant metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used in clinical diagnostics to measure catecholamine levels in the body, aiding in the diagnosis of conditions like pheochromocytoma and neuroblastoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vanillylmandelic acid-d1 can be synthesized through the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide . The reaction involves the deuteration of the hydrogen atoms in vanillylmandelic acid, which can be achieved by using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of vanillylmandelic acid-d1 typically involves large-scale chemical synthesis using high-purity deuterated reagents. The process is optimized for yield and purity, ensuring that the final product meets the stringent requirements for clinical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Vanillylmandelic acid-d1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of vanillylmandelic acid, such as quinones from oxidation and reduced forms from reduction .
Wissenschaftliche Forschungsanwendungen
Vanillylmandelic acid-d1 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of catecholamines.
Biology: Helps in studying metabolic pathways involving catecholamines.
Medicine: Aids in the diagnosis of catecholamine-secreting tumors like pheochromocytoma and neuroblastoma.
Industry: Utilized in the synthesis of artificial vanilla flavorings.
Wirkmechanismus
Vanillylmandelic acid-d1 exerts its effects by participating in the metabolic pathways of catecholamines. It is produced via the action of enzymes like catechol O-methyltransferase and aldehyde dehydrogenase. These enzymes convert catecholamines into vanillylmandelic acid-d1, which is then excreted in the urine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Homovanillic acid: Another catecholamine metabolite used in similar diagnostic applications.
Metanephrine: A metabolite of epinephrine, also used in clinical diagnostics.
Normetanephrine: A metabolite of norepinephrine, used for similar purposes.
Uniqueness
Vanillylmandelic acid-d1 is unique due to its deuterated form, which provides higher stability and precision in mass spectrometry analyses compared to its non-deuterated counterpart .
Eigenschaften
Molekularformel |
C9H10O5 |
|---|---|
Molekulargewicht |
199.18 g/mol |
IUPAC-Name |
2-deuterio-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i8D |
InChI-Schlüssel |
CGQCWMIAEPEHNQ-BNEYPBHNSA-N |
Isomerische SMILES |
[2H]C(C1=CC(=C(C=C1)O)OC)(C(=O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

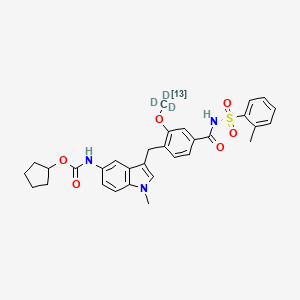

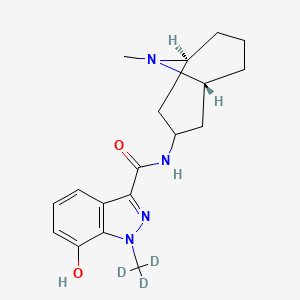
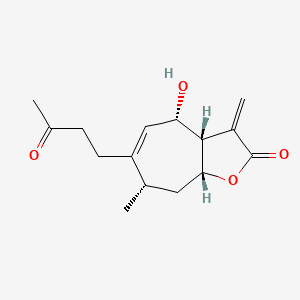
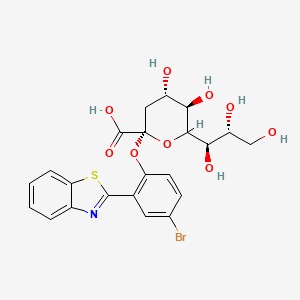
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
